molecular formula C12H27O4P B1606863 Phosphoric acid, tris(1,1-dimethylethyl) ester CAS No. 20224-50-4

Phosphoric acid, tris(1,1-dimethylethyl) ester

Cat. No. B1606863
CAS RN: 20224-50-4
M. Wt: 266.31 g/mol
InChI Key: CQXYINNETWHZTR-UHFFFAOYSA-N
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Description

Phosphoric acid, tris(1,1-dimethylethyl) ester is a type of organophosphate compound . It is commonly used as a flame retardant and can often be found in materials such as polyurethane foam, lacquers, hydraulic fluids, PVC plasticizers, engineering thermoplastics, and other materials . It is also used as an additive in applications such as photography, wallcovering, synthetic lubricants, and manufacturing photochemicals .


Synthesis Analysis

A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . This process is important in the synthesis of this compound.


Molecular Structure Analysis

The molecular formula of this compound is C12H27O4P . The molecular weight is 202.3165 .


Chemical Reactions Analysis

This compound, being a type of organophosphate, is involved in various chemical reactions. For instance, it can cause a concentration-dependent decrease in HaCaT cell viability, promote intracellular reactive oxygen species generation, and trigger DNA damage .


Physical And Chemical Properties Analysis

This compound is a colorless, odorless liquid at room temperature . It has a density of 1.16 g/cm3 at 20°C .

Mechanism of Action

Phosphoric acid, tris(1,1-dimethylethyl) ester, like other esters of phosphoric acid, plays a crucial role in biochemistry. They are biochemical intermediates in the transformation of food into usable energy .

Safety and Hazards

Phosphoric acid, tris(1,1-dimethylethyl) ester should be handled with care. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the victim should be moved into fresh air .

Future Directions

The Government of Canada has proposed the implementation of regulatory measures to minimize the release of aryl organophosphate subgroup substances from industrial processing activities and from products available to consumers via wastewater to the Canadian environment . This indicates a future direction towards more regulated use of such substances.

properties

IUPAC Name

tritert-butyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXYINNETWHZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174071
Record name Phosphoric acid, tris(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20224-50-4
Record name Phosphoric acid, tris(1,1-dimethylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020224504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, tris(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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